Falintolol, (Z)-
CAS No.: 106401-52-9
Cat. No.: VC0006934
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106401-52-9 |
---|---|
Molecular Formula | C12H24N2O2 |
Molecular Weight | 228.33 g/mol |
IUPAC Name | 1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol |
Standard InChI | InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9- |
Standard InChI Key | IYQDIWRBEQWANY-ZROIWOOFSA-N |
Isomeric SMILES | C/C(=N/OCC(CNC(C)(C)C)O)/C1CC1 |
SMILES | CC(=NOCC(CNC(C)(C)C)O)C1CC1 |
Canonical SMILES | CC(=NOCC(CNC(C)(C)C)O)C1CC1 |
Introduction
Chemical Identity and Structural Features
Falintolol, (Z)- is classified under the IUPAC name 1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol, with a molecular formula of and a molecular weight of 228.33 g/mol . Its stereospecific (Z)-configuration is critical to its pharmacological activity, as the spatial arrangement of the oxime group influences receptor binding affinity.
Molecular Structure and Stereochemistry
The compound’s structure includes:
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A tert-butylamine group linked to a propanol backbone.
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An oxime moiety () attached to a cyclopropyl group in the (Z)-configuration.
This configuration is represented in its canonical SMILES:
and its isomeric SMILES:
.
Physical and Chemical Properties
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 343.6 ± 52.0 °C (Predicted) | |
Density | 1.07 ± 0.1 g/cm³ (Predicted) | |
Solubility | Soluble in polar organic solvents | |
Storage Conditions | -20°C |
The oxime moiety contributes to its moderate polarity, enabling solubility in solvents like ethanol and dimethyl sulfoxide (DMSO) .
Mechanism of Action: β-Adrenergic Receptor Antagonism
Falintolol, (Z)- functions as a competitive antagonist at β-adrenergic receptors, primarily targeting β₁ and β₂ subtypes . By binding to these receptors, it inhibits the action of endogenous catecholamines (e.g., adrenaline), leading to:
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Reduced heart rate (negative chronotropy).
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Decreased myocardial contractility (negative inotropy).
Receptor Binding Dynamics
The oxime group enhances binding specificity through hydrogen-bond interactions with serine residues in the receptor’s active site. This contrasts with classical β-blockers like propranolol, which lack such moieties and exhibit broader receptor affinity.
Comparative Analysis with Other β-Blockers
Falintolol, (Z)-’s unique profile is evident when contrasted with common β-blockers:
Compound | Receptor Selectivity | Oxime Moiety | Therapeutic Use |
---|---|---|---|
Falintolol, (Z)- | β₁/β₂ | Yes | Hypertension, Glaucoma |
Atenolol | β₁ | No | Hypertension |
Propranolol | Non-selective | No | Anxiety, Hypertension |
The oxime group in Falintolol, (Z)- may confer antioxidant properties, offering additional protection against oxidative stress in cardiac tissues.
Synthesis and Industrial Production
While detailed synthetic protocols are proprietary, the general route involves:
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Intermediate formation: Reacting tert-butylamine with 3-chloro-1,2-propanediol.
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Oxime conjugation: Coupling the intermediate with cyclopropylacetaldehyde oxime under controlled conditions .
Industrial-scale production employs advanced purification techniques, such as column chromatography, to achieve >98% purity .
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